

# BI 1265162: A Mutation-Agnostic Approach to Cystic Fibrosis Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BI 1265162 |           |
| Cat. No.:            | B12386402  | Get Quote |

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

# **Executive Summary**

Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. While CFTR modulators have revolutionized treatment for many patients, a significant portion of the CF population has mutations that are not amenable to this approach. This has driven the search for mutation-agnostic therapies. One such strategy is the inhibition of the epithelial sodium channel (ENaC), which is hyperactive in CF airways and contributes to the dehydration of airway surface liquid and subsequent mucociliary dysfunction.[1][2] **BI 1265162** is an inhaled ENaC inhibitor that was developed as a potential mutation-agnostic treatment for CF.[1] This technical guide provides a comprehensive overview of the preclinical and clinical development of **BI 1265162**, including its mechanism of action, key experimental data, and the ultimate outcome of its clinical evaluation.

# The Pathophysiology of Cystic Fibrosis and the Rationale for ENaC Inhibition

Cystic Fibrosis is characterized by defective ion transport across epithelial surfaces. In healthy airways, a delicate balance between chloride secretion, primarily through the CFTR channel,



and sodium absorption, via the ENaC, maintains the volume and composition of the airway surface liquid (ASL).[2] This hydration is crucial for proper mucociliary clearance, the lung's innate defense mechanism for removing inhaled pathogens and debris.

In individuals with CF, mutations in the CFTR gene lead to a dysfunctional or absent chloride channel. The resulting decrease in chloride secretion is accompanied by a hyperactivation of ENaC, leading to excessive sodium and water absorption from the airway surface.[1][2] This depletes the ASL, causing the mucus to become thick and dehydrated.[1] The dehydrated mucus impairs ciliary function, leading to mucociliary stasis, chronic bacterial infections, inflammation, and progressive lung damage.

ENaC inhibition presents a therapeutic strategy that is independent of the underlying CFTR mutation.[1] By blocking the hyperactive sodium absorption, ENaC inhibitors aim to rehydrate the airway surface, restore mucus clearance, and thereby interrupt the vicious cycle of obstruction, infection, and inflammation that characterizes CF lung disease.

## BI 1265162: Mechanism of Action

**BI 1265162** is a potent and selective small-molecule inhibitor of the epithelial sodium channel (ENaC).[1] Administered via inhalation, it is designed to act directly on the airway epithelium to block the excessive sodium absorption characteristic of cystic fibrosis.[1] By inhibiting ENaC, **BI 1265162** is intended to increase the height of the airway surface liquid, leading to improved mucus hydration and facilitating mucociliary clearance.[1] This mechanism of action is independent of the specific CFTR mutation, positioning **BI 1265162** as a potential mutation-agnostic therapy for all individuals with CF.[1]





Click to download full resolution via product page

Figure 1: Mechanism of Action of BI 1265162 in Cystic Fibrosis.

## **Preclinical Data**

The preclinical evaluation of **BI 1265162** demonstrated its potency as an ENaC inhibitor in a variety of in vitro and in vivo models.

## **In Vitro Studies**

**BI 1265162** was shown to be a potent inhibitor of ENaC-mediated sodium transport in cellular assays.



| Assay Type                   | Cell Line                                   | Parameter          | Value      | Reference |
|------------------------------|---------------------------------------------|--------------------|------------|-----------|
| Ion Transport<br>Assay       | M1 (mouse renal collecting duct)            | IC50               | 3 x 10-9 M | [1]       |
| Ion Transport<br>Assay       | NCI-H441<br>(human bronchial<br>epithelial) | IC50               | 8 x 10-9 M | [1]       |
| Water<br>Resorption<br>Assay | M1 cells                                    | Inhibition at 3 μM | 76%        | [1]       |

# **In Vivo Studies**

In animal models, **BI 1265162** demonstrated efficacy in reducing airway liquid absorption and improving mucociliary clearance.

| Animal<br>Model | Assay                      | Parameter  | Doses                     | Result                                                  | Reference |
|-----------------|----------------------------|------------|---------------------------|---------------------------------------------------------|-----------|
| Rat             | Airway Fluid<br>Absorption | ED50       | -                         | 0.09 μg/kg                                              | [1]       |
| Rat             | Airway Fluid<br>Absorption | Inhibition | 0.03, 0.3, 3,<br>10 μg/kg | 5.9%, 26.2%,<br>31.3%,<br>32.9%<br>inhibition           | [1]       |
| Sheep           | Mucociliary<br>Clearance   | ED50       | -                         | 1 μg/kg                                                 | [3]       |
| Sheep           | Mucociliary<br>Clearance   | -          | 1 and 10<br>μg/kg         | -12.6% and<br>-19.3% mean<br>difference<br>from vehicle | [3]       |

Importantly, preclinical studies indicated that **BI 1265162** did not have amiloride-like effects on renal function, suggesting a favorable safety profile.[1] Furthermore, **BI 1265162** showed



potential for synergistic or additive effects when combined with CFTR modulators.[1]

# **Clinical Development**

**BI 1265162** progressed to clinical trials in healthy volunteers and individuals with cystic fibrosis.

### **Phase I Clinical Trials**

Three Phase I trials (NCT03349723, NCT03576144, NCT03907280) were conducted in healthy male subjects to evaluate the safety, tolerability, and pharmacokinetics of single and multiple rising doses of inhaled **BI 1265162**.

| Trial Identifier | Population            | Dosing                                      | Key Findings                                                | Reference |
|------------------|-----------------------|---------------------------------------------|-------------------------------------------------------------|-----------|
| NCT03349723      | Healthy<br>Volunteers | Single rising<br>doses (3 µg to<br>1200 µg) | Well-tolerated.                                             | [2]       |
| NCT03576144      | Healthy<br>Volunteers | Multiple rising<br>doses (up to 600<br>μg)  | Well-tolerated.                                             | [2]       |
| NCT03907280      | Healthy<br>Volunteers | Absolute<br>bioavailability                 | Oral bioavailability: 0.50%; Inhaled bioavailability: ~40%. | [4]       |

Overall, single and multiple doses of **BI 1265162** were well-tolerated in healthy volunteers.[2][4] Adverse events were generally mild to moderate and balanced across treatment groups.[4] The pharmacokinetic profile supported twice-daily dosing for future development.[4]

# Phase II Clinical Trial (BALANCE-CF 1)

The BALANCE-CF 1 trial (NCT04059094) was a randomized, double-blind, placebo-controlled, dose-ranging study to assess the efficacy and safety of **BI 1265162** in adults and adolescents with CF.



| Trial<br>Identifier | Population                                 | Treatment<br>Arms                                                | Primary<br>Endpoint                                                       | Outcome                                                                                                                    | Reference |
|---------------------|--------------------------------------------|------------------------------------------------------------------|---------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------|-----------|
| NCT0405909<br>4     | Adults and adolescents with CF (≥12 years) | 20 μg, 50 μg,<br>100 μg, 200<br>μg twice<br>daily, or<br>placebo | Change in percent predicted forced expiratory volume in 1 second (ppFEV1) | The study was terminated for futility. No clinically relevant effect on ppFEV1 or lung clearance index (LCI) was observed. | [5][6]    |

Despite a favorable safety and tolerability profile, the BALANCE-CF 1 trial was terminated due to a lack of clinical benefit.[5][7] An interim futility analysis revealed no significant improvement in ppFEV1 or LCI in the treatment groups compared to placebo.[5] Based on these results, the clinical development of **BI 1265162** for cystic fibrosis was discontinued.[5][7]

# **Experimental Protocols**

The following sections outline the methodologies for the key experiments cited in the preclinical evaluation of **BI 1265162**.

# In Vitro Ion Transport Assay (Ussing Chamber)

This assay measures the transport of ions across an epithelial cell monolayer.

- Cell Culture: Mouse renal collecting duct cells (M1) or human bronchial epithelial cells (NCI-H441) are cultured on permeable supports until a confluent monolayer with high electrical resistance is formed.
- Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an
   Ussing chamber, separating the apical and basolateral compartments. Each compartment is







filled with a physiological Ringer's solution and maintained at 37°C.

- Measurement: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which represents the net ion transport, is continuously recorded.
- ENaC Inhibition: After establishing a stable baseline Isc, **BI 1265162** is added to the apical chamber at various concentrations. The amiloride-sensitive current, representing ENaC activity, is determined by the subsequent addition of a high concentration of amiloride. The IC50 is calculated from the concentration-response curve.





Click to download full resolution via product page

Figure 2: Ussing Chamber Assay Workflow.

# In Vivo Airway Fluid Absorption (Rat Model)

This model assesses the effect of **BI 1265162** on fluid clearance from the lungs.



- Animal Preparation: Anesthetized rats are placed in a supine position, and the trachea is cannulated.
- Instillation: A solution containing an impermeable tracer is instilled into the lungs.
- Treatment: **BI 1265162** or vehicle is administered, typically via intratracheal instillation.
- Measurement: After a set period, the lungs are lavaged, and the concentration of the tracer in the lavage fluid is measured. An increase in tracer concentration indicates fluid absorption.
- Analysis: The percentage inhibition of fluid absorption by BI 1265162 is calculated relative to the vehicle-treated control group. The ED50 is determined from the dose-response relationship.

# In Vivo Mucociliary Clearance (Sheep Model)

This large animal model provides a clinically relevant measure of mucus transport.

- Animal Preparation: Conscious sheep are gently restrained, and a tracheal tube is inserted.
- Tracer Administration: A radioactive tracer is delivered to the airways as an aerosol.
- Treatment: **BI 1265162** or placebo is administered via inhalation.
- Measurement: The clearance of the radioactive tracer from the lungs is monitored over time using a gamma camera.
- Analysis: The rate of mucociliary clearance is calculated from the retention of the tracer over time. The effect of BI 1265162 is determined by comparing the clearance rates in the treated and placebo groups.

# Conclusion

**BI 1265162** was a promising, potent ENaC inhibitor developed as a mutation-agnostic therapy for cystic fibrosis. It demonstrated a strong scientific rationale and encouraging preclinical efficacy in restoring airway surface liquid hydration and improving mucociliary clearance. The Phase I clinical trials in healthy volunteers established a good safety and tolerability profile. However, the subsequent Phase II BALANCE-CF 1 trial in individuals with CF did not



demonstrate a clinical benefit in terms of lung function.[5][7] This outcome led to the discontinuation of its clinical development.

The story of **BI 1265162** highlights the challenges of translating preclinical findings into clinical efficacy, particularly in a complex disease like cystic fibrosis. While the therapeutic hypothesis of ENaC inhibition remains valid, the experience with **BI 1265162** underscores the need for further research to understand the nuances of airway surface liquid regulation and to develop more effective strategies to overcome the persistent mucus obstruction in CF.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. journals.physiology.org [journals.physiology.org]
- 2. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 3. Whole body periodic acceleration in normal and reduced mucociliary clearance of conscious sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking PMC [pmc.ncbi.nlm.nih.gov]
- 5. A quantitative interspecies comparison of the respiratory mucociliary clearance mechanism PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental models for studying mucociliary clearance PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A guide to Ussing chamber studies of mouse intestine PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BI 1265162: A Mutation-Agnostic Approach to Cystic Fibrosis Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386402#bi-1265162-as-a-mutation-agnostic-therapy]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com